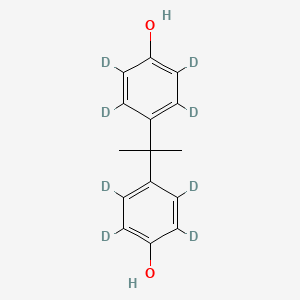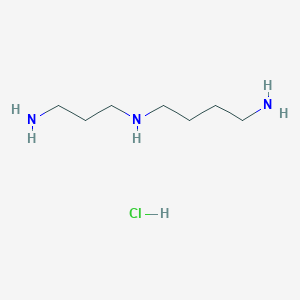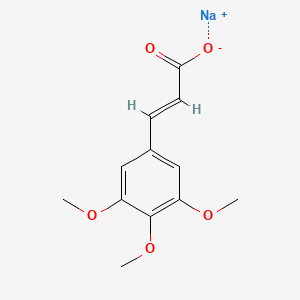
Taurocholic Acid-d8 Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taurocholic Acid-d8 Sodium Salt is a deuterated form of taurocholic acid, a bile acid conjugate of cholic acid and taurine. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and physiological studies.
作用機序
Target of Action
Taurocholic Acid-d8 Sodium Salt primarily targets the Bile salt-activated lipase, Bile acid receptor, and Gastrotropin . These targets play crucial roles in the digestion and absorption of dietary fats in the gastrointestinal tract.
Mode of Action
this compound interacts with its targets by acting as a detergent to solubilize fats for absorption . It is itself absorbed and used as a cholagogue and cholerectic .
Biochemical Pathways
this compound affects the bile acid biosynthesis pathway . This pathway is essential for the production of bile acids, which are critical for the digestion and absorption of dietary fats. An increase in this compound biosynthesis has been observed .
Pharmacokinetics
It is known that the compound is absorbed after it solubilizes fats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . More research is needed to fully understand how other environmental factors may influence the action of this compound.
生化学分析
Biochemical Properties
Taurocholic Acid-d8 Sodium Salt acts as a bile acid detergent, facilitating the solubilization of lipids and membrane-bound proteins. It interacts with enzymes such as cholesterol esterase and various lipases, enhancing their activity . The compound also interacts with bile salt-activated lipase and bile acid receptors, playing a crucial role in lipid metabolism . These interactions are essential for the emulsification and absorption of dietary fats.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the MAPK3 pathway, which is involved in cell proliferation and differentiation . Additionally, it affects the expression of genes related to lipid metabolism and bile acid synthesis, thereby influencing cellular metabolism . The compound also promotes the attachment and growth of certain pathogens, such as Candida albicans, in the gastrointestinal tract .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to bile acid receptors and activates cholesterol esterase, facilitating the breakdown and absorption of dietary fats . The compound also modulates the activity of enzymes involved in bile acid synthesis and lipid metabolism, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at +4°C and is known to maintain its detergent properties for extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, increased levels of taurocholic acid have been associated with the progression of liver cirrhosis in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it enhances the solubilization and absorption of dietary fats without causing adverse effects . At high doses, it can lead to toxicity and adverse effects, such as liver damage and altered lipid metabolism . These threshold effects highlight the importance of careful dosage regulation in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including bile acid synthesis and lipid metabolism. It interacts with enzymes such as cholesterol esterase and bile salt-activated lipase, facilitating the breakdown and absorption of dietary fats . The compound also affects the biosynthesis of bile acids, influencing metabolic flux and metabolite levels in the liver .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It is absorbed in the intestines and transported to the liver, where it is involved in bile acid synthesis and lipid metabolism . The compound’s localization and accumulation in specific tissues can influence its activity and function .
Subcellular Localization
This compound is primarily localized in the liver and intestines, where it exerts its effects on bile acid synthesis and lipid metabolism . It is directed to specific compartments within cells by targeting signals and post-translational modifications. These localization mechanisms are crucial for its activity and function in emulsifying dietary fats and facilitating their absorption .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Taurocholic Acid-d8 Sodium Salt involves the deuteration of taurocholic acid. This process typically includes the following steps:
Deuteration of Taurine: Taurine is deuterated using deuterium oxide (D2O) under specific reaction conditions to replace hydrogen atoms with deuterium.
Conjugation with Cholic Acid: The deuterated taurine is then conjugated with cholic acid through an amide bond formation. This reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Formation of Sodium Salt: The final step involves the conversion of the conjugated product into its sodium salt form by neutralizing with sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of taurine are deuterated using deuterium oxide in industrial reactors.
Conjugation and Purification: The deuterated taurine is conjugated with cholic acid, followed by purification steps such as crystallization and chromatography to obtain the pure product.
Conversion to Sodium Salt: The purified product is then converted into its sodium salt form and dried to obtain the final compound.
化学反応の分析
Types of Reactions
Taurocholic Acid-d8 Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield deuterated taurine and cholic acid.
Oxidation: The hydroxyl groups in the cholic acid moiety can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: The sulfonic acid group in taurine can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Deuterated taurine and cholic acid.
Oxidation: Ketones or aldehydes derived from cholic acid.
Substitution: Various substituted derivatives of taurine.
科学的研究の応用
Taurocholic Acid-d8 Sodium Salt is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Biochemical Studies: Used to study bile acid metabolism and transport in biological systems.
Pharmacokinetics: Employed in drug metabolism studies to track the absorption, distribution, metabolism, and excretion of bile acids.
Proteomics: Utilized in the solubilization of membrane-bound proteins for proteomic analysis.
Medical Research: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industrial Applications: Used in the formulation of detergents and emulsifiers for various industrial processes.
類似化合物との比較
Similar Compounds
Glycocholic Acid: Another bile acid conjugate of cholic acid, but with glycine instead of taurine.
Taurodeoxycholic Acid: A bile acid conjugate of deoxycholic acid and taurine.
Glycodeoxycholic Acid: A bile acid conjugate of deoxycholic acid and glycine.
Uniqueness
Taurocholic Acid-d8 Sodium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and analysis of bile acids are required.
特性
CAS番号 |
1351996-69-4 |
|---|---|
分子式 |
C₂₆H₃₆D₈NNaO₇S |
分子量 |
545.73 |
同義語 |
2-[[(3α,5β,7α,12α)-3,7,12-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic Acid-d8 Sodium Salt; 3α,7α,12α-Trihydroxy-5β-cholanic Acid-24-taurine-d8 Sodium Salt; Cholaic Acid-d8 Sodium Salt; Cholic Acid-d8 Taurine Sodium Salt; Cholyltaurine-d8 Sodi |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea](/img/structure/B1147631.png)

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)
![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)
![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B1147641.png)
![4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol](/img/structure/B1147642.png)


